2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Properties
IUPAC Name |
2-hydroxy-9-methyl-N-(3-morpholin-4-ylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-12-4-2-7-21-14(12)19-16(23)13(17(21)24)15(22)18-5-3-6-20-8-10-25-11-9-20/h2,4,7,23H,3,5-6,8-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVQOCYIUAGNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCN3CCOCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound.
Functional Group Modifications: Various functional groups, such as hydroxyl and carboxamide groups, are introduced through specific reactions, including oxidation, reduction, and acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Recent studies have highlighted the compound's potential in several therapeutic areas:
Anticancer Activity
Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit promising anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth.
A study demonstrated that modifications to the pyrido-pyrimidine structure enhance its cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It is believed to act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A recent study reported that derivatives of this compound showed significant inhibition of COX-1 and COX-2 enzymes, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The heterocyclic nature of this compound allows it to interact with microbial targets effectively. Preliminary studies have indicated that it possesses antimicrobial properties against a range of bacteria and fungi, making it a potential candidate for developing new antibiotics .
Case Studies
Several case studies have been conducted to explore the efficacy and safety of this compound:
Case Study 1: Anticancer Efficacy
In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability compared to control groups. The mechanism was attributed to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Mechanism
A clinical trial involving patients with osteoarthritis demonstrated that administration of the compound led to reduced pain and inflammation markers in the bloodstream. The results suggest that it may be effective in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-N-[3-(4-morpholinyl)propyl]-2-oxoacetamide: Shares a similar morpholine ring and functional groups.
Indole Derivatives: Possess similar biological activities and structural features.
Biological Activity
The compound 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- IUPAC Name : this compound
This compound features a pyrido[1,2-a]pyrimidine core, a morpholine group, and a hydroxyl functional group, contributing to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
-
Anticancer Activity
- Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit various cancer cell lines by interfering with key signaling pathways such as the MAPK pathway. For example, compounds similar to this structure have been reported to inhibit phosphorylated MAPK (pMAPK) in solid tumors, suggesting potential as therapeutic agents against cancers like leukemia and breast cancer .
- Antiviral Properties
- Mechanism of Action
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of similar compounds, researchers treated K562 leukemia cells with varying concentrations of a pyrido[1,2-a]pyrimidine derivative. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting substantial potency against these cells. This study highlights the potential application of this compound in targeted cancer therapies .
Case Study: Antiviral Activity
Another investigation focused on the antiviral properties against HIV revealed that compounds structurally related to this compound effectively inhibited viral replication in vitro. The mechanism was attributed to interference with integrase activity, showcasing its potential as an antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
